Pan-Trk-IN-3
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Overview
Description
Pan-Trk-IN-3 is a potent inhibitor targeting tropomyosin receptor kinases (TRKs), which are crucial in the development and function of the nervous system. These kinases, including TRKA, TRKB, and TRKC, are encoded by the neurotrophic receptor tyrosine kinase genes NTRK1, NTRK2, and NTRK3, respectively . This compound is designed to inhibit these kinases, making it a valuable tool in cancer research and treatment, particularly for tumors driven by NTRK gene fusions .
Preparation Methods
The synthesis of Pan-Trk-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may include large-scale batch reactions and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
Pan-Trk-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common reagents include halides and nucleophiles, leading to the formation of new derivatives with different properties.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
Pan-Trk-IN-3 has a wide range of scientific research applications:
Mechanism of Action
Pan-Trk-IN-3 exerts its effects by binding to the kinase domain of TRKA, TRKB, and TRKC, inhibiting their activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, which are crucial for cell survival, proliferation, and differentiation . The compound targets the ATP-binding site of the kinases, blocking their catalytic activity and leading to the suppression of TRK-driven tumor growth .
Comparison with Similar Compounds
Pan-Trk-IN-3 is compared with other TRK inhibitors such as larotrectinib and entrectinib. While all these compounds target TRKs, this compound is unique due to its high selectivity and potency against both wild-type and mutant forms of TRKs . Similar compounds include:
Larotrectinib: A first-generation TRK inhibitor with high efficacy in TRK fusion-positive cancers.
Entrectinib: Another first-generation inhibitor, effective against TRK, ROS1, and ALK fusions.
ICP-723: A next-generation TRK inhibitor with robust activity against resistant mutations.
This compound stands out for its ability to overcome resistance mutations, making it a valuable addition to the arsenal of TRK inhibitors .
Properties
Molecular Formula |
C29H31ClN8O3 |
---|---|
Molecular Weight |
575.1 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-(4-chlorophenyl)pyrazol-3-yl]-3-[4-[(6,6-dimethyl-7-oxo-8H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino]-3-methylphenyl]urea |
InChI |
InChI=1S/C29H31ClN8O3/c1-16-13-18(9-12-20(16)34-24-23-25(32-15-31-24)36-26(39)29(5,6)41-23)33-27(40)35-22-14-21(28(2,3)4)37-38(22)19-10-7-17(30)8-11-19/h7-15H,1-6H3,(H2,33,35,40)(H2,31,32,34,36,39) |
InChI Key |
DSZLKOXKYRREEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=NC=NC5=C4OC(C(=O)N5)(C)C |
Origin of Product |
United States |
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